N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide is a chemical compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a benzodioxole moiety, which is often associated with various pharmacological properties, including anti-cancer and anti-inflammatory effects. The structural composition includes an ethanesulfonamide group, which contributes to its solubility and reactivity.
The compound can be synthesized from readily available precursors, and its derivatives have been explored for various applications in pharmaceutical research. Its synthesis and evaluation have been documented in scientific literature, particularly focusing on its antitumor properties and mechanisms of action against specific cancer cell lines .
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide is classified as a sulfonamide derivative. Sulfonamides are a group of compounds that contain a sulfonamide functional group (-SO2NH2) and are widely recognized for their antibacterial properties. This specific compound may also exhibit additional pharmacological activities due to the presence of the benzodioxole structure.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide generally involves several key steps:
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide can be represented as follows:
The structure contains a benzodioxole ring fused with an ethanesulfonamide chain, contributing to its unique chemical properties.
The compound's InChIKey is VEXZGXHMUGYJMC-UHFFFAOYSA-N, which provides a standardized representation for database searches.
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide can undergo various chemical reactions typical for sulfonamides, including:
The reactivity profile can be influenced by factors such as pH, temperature, and the presence of catalysts or other reagents.
Research indicates that N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide exhibits significant biological activity against cancer cell lines such as HeLa and A549. The proposed mechanism involves:
In vitro studies have reported IC50 values below 5 μM for certain derivatives against various cancer cell lines . These findings suggest strong potential for therapeutic applications.
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide is typically a solid at room temperature with moderate solubility in polar solvents such as water and methanol due to its sulfonamide functional group.
The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it could participate in various chemical transformations typical for sulfonamides.
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide has potential applications in:
The 1,3-benzodioxole system is a privileged scaffold characterized by a fused bicyclic structure with a methylenedioxy bridge. This moiety enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, thereby improving bioavailability [5]. Electron-rich aromatic systems within benzodioxoles facilitate π-π stacking interactions with biological targets, particularly hydrophobic pockets in enzymes or receptors.
Table 1: Bioactive Benzodioxole Derivatives and Their Therapeutic Applications
Compound Name | Molecular Weight (g/mol) | Biological Activity | Target/Mechanism |
---|---|---|---|
Combretastatin A-4 | 316.3 | Antivascular/Anti-angiogenic | Tubulin polymerization inhibitor |
Ombrabulin | 476.5 | Tumor blood flow disruption | Tubulin destabilization |
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles | ~350–400 | Cell cycle arrest (S-phase) | Tubulin interaction (proposed) |
N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide | 243.28 | Under investigation | Tubulin modulation (hypothesized) |
Benzodioxole derivatives demonstrate diverse bioactivities: Combretastatin A-4 and its prodrugs (e.g., Combretastatin A-4-P) exhibit potent antivascular effects by binding the colchicine site on β-tubulin, inducing rapid collapse of tumor vasculature [3] [8]. Similarly, derivatives bearing indole or quinoline appendages, such as 3-N-2-methylquinoline indoles, induce S-phase cell cycle arrest and apoptosis in leukemia cells (IC50 = 328–644 nM) [5]. The benzodioxole nucleus in N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide may facilitate similar target engagement, leveraging its planar rigidity for tubulin interface binding.
Sulfonamide groups (–SO2NH–) contribute critically to pharmacodynamics through hydrogen bonding and electrostatic interactions with target proteins. The sulfonyl group acts as a hydrogen bond acceptor, while the NH moiety functions as a donor, enabling precise anchoring to tubulin’s polar residues. This enhances binding specificity and affinity, as observed in sulfonamide-containing kinase inhibitors and antimitotics [3].
Table 2: Structure-Activity Relationship (SAR) of Sulfonamide Modifications
Sulfonamide Variant | Electron-Withdrawing Capacity | Biological Consequence | Example Compound |
---|---|---|---|
Aliphatic sulfonamide (e.g., ethyl) | Moderate | Enhanced metabolic stability | N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide |
Aryl sulfonamide | High | Increased tubulin binding affinity | ABT-751 (E7010) |
N-Methylated sulfonamide | Reduced | Decreased polarity; altered membrane permeability | CID 9114941 [4] |
In N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide, the aliphatic ethanesulfonamide chain balances lipophilicity and solubility. This contrasts with aryl sulfonamides like ABT-751, which exhibit higher rigidity and potent tubulin inhibition but suffer from solubility limitations. N-Methylation of sulfonamides (e.g., in CID 9114941) reduces polarity, potentially enhancing blood-brain barrier penetration—a strategy relevant for targeting neurological malignancies [4]. The sulfonamide in this compound may disrupt microtubule dynamics by interfering with GTP hydrolysis or protofilament alignment, mechanisms critical for mitotic spindle integrity [2].
Despite advances in tubulin-targeted therapies, three unresolved challenges persist:
Non-Cancer Disease Applications: Tubulin’s role in neurodevelopment, cilia function, and immune regulation remains underexploited. Mutations in tubulin-tyrosine ligase (TTL) cause neurodevelopmental defects via aberrant spindle orientation, while detyrosinated tubulin accumulates in cardiovascular diseases [2]. N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide’s structural divergence from classical tubulin binders may enable selective modulation of such non-mitotic functions.
Immune Modulation: Microtubule-targeting agents (MTAs) like paclitaxel exhibit immune-dependent effects, activating dendritic cells and suppressing regulatory T cells (Tregs) at low doses [8]. Combining MTAs with immune checkpoint inhibitors (e.g., anti-PD-1) synergistically enhances antitumor immunity. This scaffold’s sulfonamide moiety could potentiate immunogenic cell death, a mechanism not yet evaluated.
Overcoming Resistance: Tumors resist MTAs via βIII-tubulin overexpression or tubulin mutations [3] [8]. Cryptophycin-52—a sulfonamide-lacking MTA—retains potency against Pgp-mediated resistance, suggesting N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide’s hydrophobic benzodioxole may similarly evade efflux pumps.
Table 3: Emerging Research Directions for Tubulin-Targeting Scaffolds
Research Gap | Current Limitations | Opportunity for N-(1,3-benzodioxol-5-ylmethyl)ethanesulfonamide |
---|---|---|
Non-mitotic tubulin functions | Focus on mitosis ignores roles in neuronal/immune health | Target tubulin PTMs (e.g., polyglutamylation) in neurodegeneration |
Immune microenvironment modulation | Few MTAs designed for immunogenicity | Evaluate combos with anti-PD-L1; measure cytokine secretion (e.g., IFN-γ) |
Resistance in solid tumors | βIII-tubulin isoform prevalence in NSCLC | Screen against βIII-overexpressing lines; assess synergy with epothilones |
Future studies should prioritize synthesizing analogs with modified sulfonamide chains (e.g., cyclopropyl or fluorinated groups) to optimize tubulin binding kinetics. High-resolution cryo-EM could map its interaction with the colchicine or vinca sites, informing rational design [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: